Fluorine Gauche Effect: Ring Pucker & Amide Geometry
The 4R-fluorine substituent in the target compound enforces Cγ-exo pyrrolidine ring puckering via the fluorine–ammonium gauche effect, which electronically stabilizes the trans amide bond rotamer. In the model system Ac-Xaa-OMe, Ac-4R-fluoroproline methyl ester exhibits a Ktrans/cis of 6.7, compared to 4.6 for unsubstituted proline and 2.5 for the 4S-fluoroproline epimer [1]. This represents a 2.7-fold shift in the trans/cis equilibrium between the (4R) and (4S) configurations. The (2R,4R) target compound inherits this Cγ-exo preference from the 4R-fluorine, pre-organizing the peptide backbone for trans amide bond geometry and polyproline II helical conformations.
| Evidence Dimension | Ktrans/cis equilibrium constant for model Ac-Xaa-OMe system |
|---|---|
| Target Compound Data | Ktrans/cis ≈ 6.7 (4R-fluoroproline methyl ester; applicable to the 4R-F configuration in the target compound) |
| Comparator Or Baseline | Proline: Ktrans/cis = 4.6; 4S-fluoroproline (epimer): Ktrans/cis = 2.5; 4R-hydroxyproline: Ktrans/cis = 6.1 |
| Quantified Difference | Target (4R-F) shows 46% higher trans preference than Pro and a 2.7-fold higher Ktrans/cis than the 4S-F epimer |
| Conditions | Ac-Xaa-OMe model peptides in D₂O at 25 °C, determined by ¹H NMR integration of cis/trans resonances (Bretscher et al. 2001; Protein Sci. 2006, Table 1) |
Why This Matters
Procurement of the (2R,4R) stereoisomer ensures Cγ-exo ring pucker and trans amide bond stabilization, whereas the (2S,4S) enantiomer or (2R,4S) epimer would produce the opposite conformational bias, fundamentally altering peptide structure and function.
- [1] Bretscher, L. E.; Jenkins, C. L.; Taylor, K. M.; DeRider, M. L.; Raines, R. T. Conformational stability of collagen relies on a stereoelectronic effect. J. Am. Chem. Soc. 2001, 123, 777–778. Ktrans/cis data consolidated in: Protein Sci. 2006, 15, 74–83, Table 1. View Source
